N-methyl-1,3-thiazol-5-amine;hydrochloride
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Overview
Description
N-methyl-1,3-thiazol-5-amine;hydrochloride is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,3-thiazol-5-amine;hydrochloride typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the reaction of α-haloketones with thioamides under acidic conditions . Another approach includes the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . Microwave-assisted synthesis has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,3-thiazol-5-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
N-methyl-1,3-thiazol-5-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-methyl-1,3-thiazol-5-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The aromaticity of the thiazole ring allows it to participate in various donor-acceptor interactions, making it a versatile moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-1,3-thiazol-5-amine;hydrochloride include:
- 1,3-benzothiazol-5-amine
- 4-bromo-benzothiazol-5-ylamine
- 2-chloro-1,3-benzothiazol-5-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C4H7ClN2S |
---|---|
Molecular Weight |
150.63 g/mol |
IUPAC Name |
N-methyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2S.ClH/c1-5-4-2-6-3-7-4;/h2-3,5H,1H3;1H |
InChI Key |
CYTIQHWDFRYAHI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CS1.Cl |
Origin of Product |
United States |
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